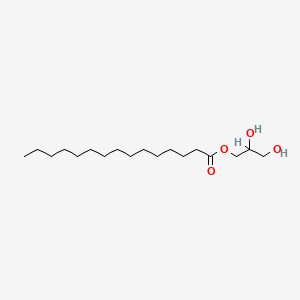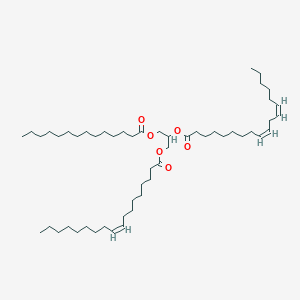
1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol
Overview
Description
1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol is a triacylglycerol that contains myristic acid, linoleic acid, and oleic acid at the sn-1, sn-2, and sn-3 positions, respectively . This compound is prevalent in mature human milk, infant formula fats, and butterfat . It is known for its role in lipid biochemistry and has significant implications in various biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol can be synthesized through esterification reactions involving myristic acid, linoleic acid, and oleic acid with glycerol . The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the mixture to temperatures around 150-200°C under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity fatty acids and glycerol. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated bonds in linoleic acid and oleic acid, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: In the presence of water and enzymes such as lipases, the ester bonds in the compound can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of ester groups between the triacylglycerol and alcohols, often catalyzed by bases or enzymes.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, ozone, and hydrogen peroxide. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Enzymatic hydrolysis is performed using lipases at physiological pH and temperature (37°C).
Transesterification: Catalysts such as sodium methoxide or lipases are used, and the reaction is carried out at temperatures ranging from 40-60°C.
Major Products:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (myristic acid, linoleic acid, oleic acid) and glycerol.
Transesterification: New esters and glycerol.
Scientific Research Applications
1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying lipid oxidation and hydrolysis reactions.
Biology: The compound is studied for its role in lipid metabolism and its presence in human milk and infant formulas.
Medicine: Research focuses on its potential health benefits, including its role in providing essential fatty acids and its impact on lipid profiles.
Industry: It is used in the formulation of nutritional supplements, cosmetics, and pharmaceuticals due to its emollient and moisturizing properties
Mechanism of Action
The mechanism of action of 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol involves its metabolism by lipases to release free fatty acids and glycerol. These fatty acids can then participate in various biochemical pathways, including energy production, membrane synthesis, and signaling . The compound’s effects are mediated through its interaction with enzymes and receptors involved in lipid metabolism.
Comparison with Similar Compounds
- 1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol
- 1,3-Dilinoleoyl-2-Stearoyl Glycerol
- 1,2-Dimyristoyl-sn-glycerol
Comparison: 1-Myristoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol is unique due to its specific combination of myristic acid, linoleic acid, and oleic acid. This combination imparts distinct physical and chemical properties, such as melting point, solubility, and reactivity. Compared to other triacylglycerols, it has a balanced composition of saturated and unsaturated fatty acids, making it suitable for various applications in nutrition and industry .
Properties
IUPAC Name |
[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-24-26-28-31-34-37-40-43-46-52(55)58-49-50(48-57-51(54)45-42-39-36-33-30-21-18-15-12-9-6-3)59-53(56)47-44-41-38-35-32-29-27-25-23-20-17-14-11-8-5-2/h17,20,24-27,50H,4-16,18-19,21-23,28-49H2,1-3H3/b20-17-,26-24-,27-25- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNIXBLJTLNQQJ-CLLPMJJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H96O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


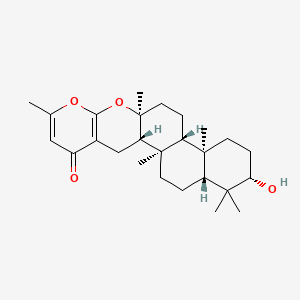
![[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate](/img/structure/B3025985.png)

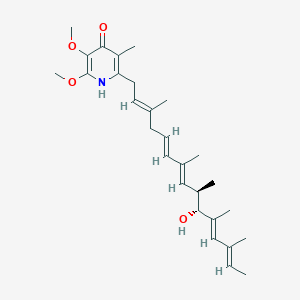

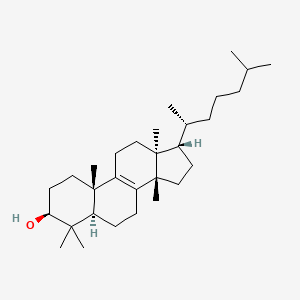
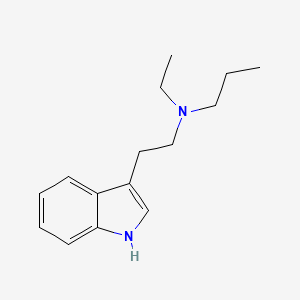
![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)
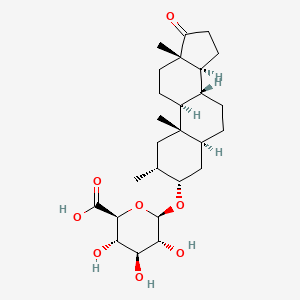
![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)
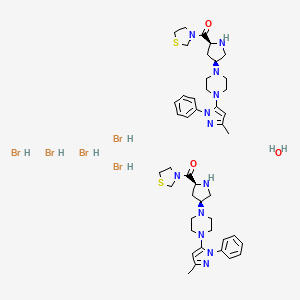
![4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide](/img/structure/B3025999.png)
![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)
